molecular formula C12H15Cl B3314968 2-Chloro-3-(4-isopropylphenyl)-1-propene CAS No. 951890-59-8

2-Chloro-3-(4-isopropylphenyl)-1-propene

Cat. No.: B3314968
CAS No.: 951890-59-8
M. Wt: 194.7 g/mol
InChI Key: JNIBTLDTMKIRSW-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-isopropylphenyl)-1-propene (CAS: [Not explicitly provided in evidence]) is a chlorinated aromatic alkene characterized by a propene backbone substituted with a chlorine atom at the 2-position and a 4-isopropylphenyl group at the 3-position. Its molecular formula is C₁₂H₁₅Cl, and it belongs to the class of halogenated aromatic hydrocarbons. The compound’s structure combines the reactivity of a chloroalkene with the steric and electronic effects of the bulky isopropylphenyl substituent, making it of interest in organic synthesis and material science.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIBTLDTMKIRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-isopropylphenyl)-1-propene typically involves the chlorination of 3-(4-isopropylphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-isopropylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Addition: Bromine or hydrogen chloride in inert solvents like carbon tetrachloride.

    Oxidation: Peracids such as m-chloroperbenzoic acid for epoxidation.

Major Products

    Substitution: Formation of 3-(4-isopropylphenyl)-1-propanol or 3-(4-isopropylphenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(4-isopropylphenyl)propane or 2-chloro-3-(4-isopropylphenyl)propane.

    Oxidation: Formation of 2-chloro-3-(4-isopropylphenyl)oxirane.

Scientific Research Applications

2-Chloro-3-(4-isopropylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo electrophilic addition. These interactions can lead to the formation of various products that may exhibit biological or chemical activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds are structurally related to 2-Chloro-3-(4-isopropylphenyl)-1-propene and serve as benchmarks for comparison:

Compound Name CAS Number Molecular Formula Key Substituents Source
2-Chloro-3-(4-n-propylphenyl)-1-propene 951890-79-2 C₁₂H₁₅Cl Chloro, 4-n-propylphenyl, propene
1-Chloro-3-isopropyl-4-methylbenzene 20068-14-8 C₁₀H₁₃Cl Chloro, isopropyl, methylbenzene
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) 122551-89-7 C₅H₅Cl₃O₃ Chloro, dichloromethyl, oxobutenoic acid

Physical and Chemical Properties

Reactivity and Stability
  • This compound : The chlorine atom on the propene chain enhances electrophilic reactivity, while the bulky isopropylphenyl group may hinder nucleophilic attacks. This steric hindrance could reduce polymerization tendencies compared to less-substituted chloroalkenes.
  • Its stability is attributed to resonance within the benzene ring .
Phase Behavior and Solubility

While direct data for this compound are lacking, insights can be inferred from analogous systems:

  • Chlorinated aromatic alkenes generally exhibit low water solubility due to hydrophobic substituents. For example, 1-propanethiol (C₃H₇SH) and 1-butanethiol (C₄H₉SH) in methane systems show increased solubility in hydrocarbons under high pressure .
  • The isopropyl group in this compound likely reduces polarity compared to the n-propyl analogue, favoring solubility in non-polar solvents .
Thermal Stability
  • Chlorinated alkenes with bulky substituents (e.g., isopropylphenyl) may decompose at elevated temperatures via dehydrohalogenation. In contrast, fully aromatic chlorides like 1-Chloro-3-isopropyl-4-methylbenzene exhibit higher thermal stability due to aromatic resonance stabilization .

Biological Activity

2-Chloro-3-(4-isopropylphenyl)-1-propene (CAS No. 951890-59-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key findings from various studies, potential mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClC_{11}H_{13}Cl, characterized by a chloro group attached to a propene backbone and an isopropylphenyl substituent. The structural features contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that compounds with similar structural motifs often show efficacy against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, such as PC3 (prostate cancer) cells, with IC50 values indicating effective potency. The compound's ability to modulate gene expression related to cell cycle regulation and apoptosis has been a focal point in understanding its anticancer mechanisms .

The biological activity of this compound is thought to stem from its ability to interact with specific cellular targets. Potential mechanisms include:

  • Covalent Modification: The chloro group can react with nucleophilic sites on proteins or nucleic acids, leading to functional alterations in cellular processes.
  • Gene Regulation: The compound may influence transcription factors involved in cell growth and survival, as suggested by its impact on signaling pathways such as Rho/MRTF/SRF .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound, providing insights into its potential applications:

  • Antimicrobial Screening:
    • A study evaluated various derivatives of chlorinated propene compounds against Gram-positive and Gram-negative bacteria, finding that certain modifications enhanced antibacterial potency .
  • Anticancer Efficacy:
    • Research focusing on the structure-activity relationship (SAR) highlighted that substituents on the phenyl ring significantly affect anticancer activity. Compounds with electron-withdrawing groups demonstrated increased efficacy against cancer cell lines .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer5
2-Chloro-3-(4-methylphenyl)-1-propeneAntimicrobial10
5-Aryl-1,3,4-oxadiazol-2-ylthiopropionic acidGene transcription inhibitor0.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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